
alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound is characterized by the presence of a pyrrolidine ring, a phenoxy group, and multiple methyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves multi-step organic reactions One common method includes the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to introduce the phenoxy group This is followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride: Shares a similar phenoxy group but differs in the structure of the nitrogen-containing ring.
2,2,5,5-Tetramethyl-1-pyrrolidineethanol: Lacks the phenoxy group but has a similar pyrrolidine and ethanol structure.
Uniqueness
Alpha-((3,4-Dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is unique due to the combination of its phenoxy group and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
属性
CAS 编号 |
41456-91-1 |
|---|---|
分子式 |
C19H32ClNO2 |
分子量 |
341.9 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-14-7-8-17(11-15(14)2)22-13-16(21)12-20-18(3,4)9-10-19(20,5)6;/h7-8,11,16,21H,9-10,12-13H2,1-6H3;1H |
InChI 键 |
DZSBFXGKMMKUOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(CN2C(CCC2(C)C)(C)C)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


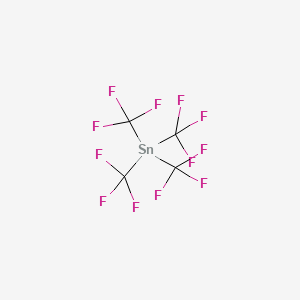
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
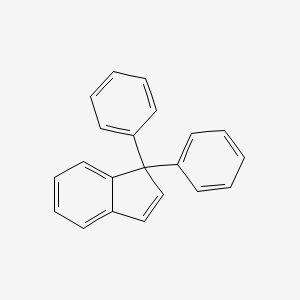

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
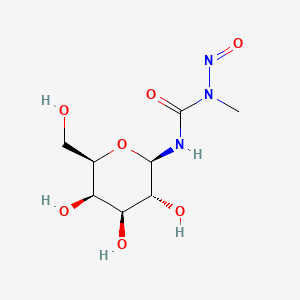
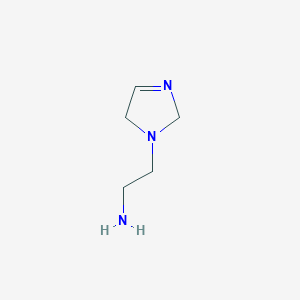
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
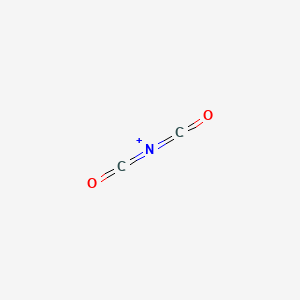
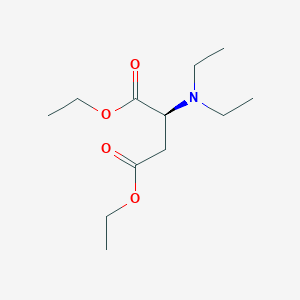
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
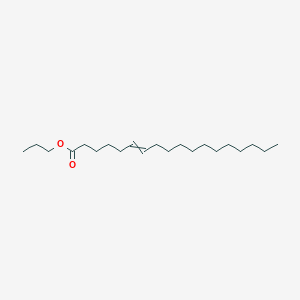
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)

